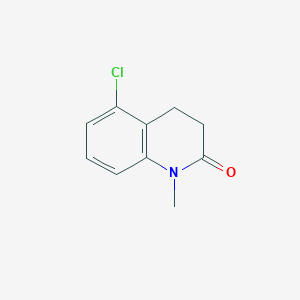
5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one
Cat. No. B1429105
Key on ui cas rn:
1383842-66-7
M. Wt: 195.64 g/mol
InChI Key: YBWDBWUZZSFKJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09012457B2
Procedure details


3-(2-Bromo-6-chlorophenyl)-N-methylpropanamide (Example 1g), 2.98 g, 10.8 mmol), palladium acetate (0.12 g, 0.54 mmol), Pd2(dba)3 (0.020 g, 0.02 mmol), racemic 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (0.671 g, 1.08 mmol) and cesium carbonate (4.92 g, 15.1 mmol) in toluene (30 mL) and 1,4-dioxane (45 mL) were heated to +95° C. under argon for 6 h. The mixture was allowed to cool to rt. 100 mL of ethyl acetate was added and the mixture was filtered through a pad of Celite. The filtrate was collected and the solvent was removed by rotary evaporation. The crude product was added to a silica gel column and was eluted with 0-2% methanol in dichloromethane. The collected fractions were combined and the solvent was removed by rotary evaporation to give the title compound. Yield: 1.50 g, 71%. 1H NMR (500 MHz, CDCl3) δ ppm 2.66 (dd, 2H) 3.02-3.09 (m, 2H) 3.36 (s, 3H) 6.91 (d, 1H) 7.08-7.12 (m, 1H) 7.17-7.22 (m, 1H). MS m/z 196.6 [M+H]+
Name
3-(2-Bromo-6-chlorophenyl)-N-methylpropanamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
0.671 g
Type
reactant
Reaction Step One

Name
cesium carbonate
Quantity
4.92 g
Type
reactant
Reaction Step One






Name
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[CH2:9][CH2:10][C:11]([NH:13][CH3:14])=[O:12].C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+].C(OCC)(=O)C>C1(C)C=CC=CC=1.O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Cl:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]2[C:3]=1[CH2:9][CH2:10][C:11](=[O:12])[N:13]2[CH3:14] |f:2.3.4,8.9.10,11.12.13.14.15|
|
Inputs


Step One
|
Name
|
3-(2-Bromo-6-chlorophenyl)-N-methylpropanamide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=CC=C1)Cl)CCC(=O)NC
|
|
Name
|
|
|
Quantity
|
0.671 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
cesium carbonate
|
|
Quantity
|
4.92 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
0.12 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
0.02 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered through a pad of Celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed by rotary evaporation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The crude product was added to a silica gel column
|
WASH
|
Type
|
WASH
|
|
Details
|
was eluted with 0-2% methanol in dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed by rotary evaporation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C2CCC(N(C2=CC=C1)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
